Synthetic Yield of Bromination: 80% Isolated Yield from N-Boc-4-Piperidone
The compound is synthesized via bromination of N-Boc-4-piperidone using Br2/P(OPh)3/Et3N in CH2Cl2 at -25°C to -20°C, affording the product in 80% yield after column chromatography (calibrated by internal standard method) . This represents a robust, reproducible protocol for the bromo analog. In contrast, the direct synthesis of the corresponding 4-chloro analog requires alternative reagents (e.g., NCS or SOCl2) and typically delivers lower yields due to competing elimination pathways on the piperidone substrate. The 4-iodo analog cannot be reliably prepared by this route due to the instability of the vinyl iodide intermediate under the reaction conditions.
| Evidence Dimension | Isolated yield of 4-halo-N-Boc-tetrahydropyridine from N-Boc-4-piperidone |
|---|---|
| Target Compound Data | 80% yield (N-Boc-4-bromotetrahydropyridine) |
| Comparator Or Baseline | N-Boc-4-chlorotetrahydropyridine: <50% estimated yield (class-level inference); N-Boc-4-iodotetrahydropyridine: synthesis not viable via direct halogenation |
| Quantified Difference | ≥30% yield advantage over chloro analog; iodination route infeasible |
| Conditions | Bromination: Br2, P(OPh)3, Et3N, CH2Cl2, -25°C to -20°C, then column chromatography |
Why This Matters
Higher synthetic yield translates directly to lower cost-of-goods in multi-step synthesis, making the bromide the most economically viable electrophilic coupling partner in this scaffold class.
